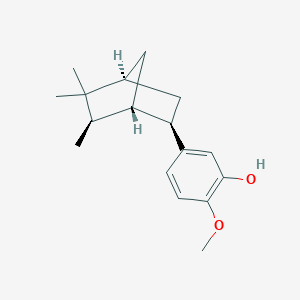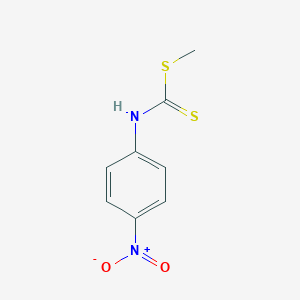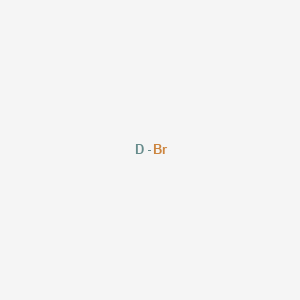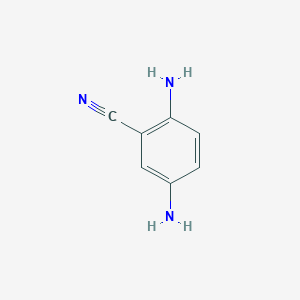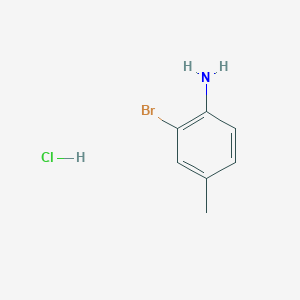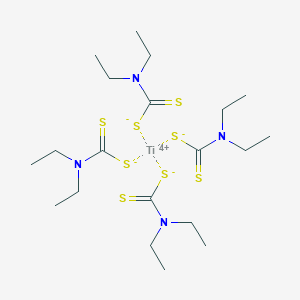
Titanium diethyldithiocarbamate
Übersicht
Beschreibung
Titanium diethyldithiocarbamate is a chemical compound with the molecular formula C20H40N4S8Ti . It is a type of dithiocarbamate, which are organosulfur ligands known for their ability to form stable complexes with transition metals .
Synthesis Analysis
Dithiocarbamates, including Titanium diethyldithiocarbamate, are typically synthesized by the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . The synthesis could be carried out in the presence of electrophiles such as imines, transition metals, epoxides, and alkyl halides .Molecular Structure Analysis
In each molecule of Titanium diethyldithiocarbamate, the titanium atom is eight-coordinated by the sulfur atoms from four chelating dithiocarbamate ligands . The coordination geometry approximates very closely to dodecahedral .Chemical Reactions Analysis
Dithiocarbamate ligands, including Titanium diethyldithiocarbamate, have been utilized in numerous applications due to their ability to form stable complexes with transition metals . They have also been used to synthesize other useful compounds .Wissenschaftliche Forschungsanwendungen
Analytical Applications : Titanium diethyldithiocarbamate has been examined for its formation, extraction conditions, and potential interferences. The absorption spectrum of this complex was investigated to explore the possibility of determining titanium using this reaction (Rooney, 1958).
Environmental Applications : Research on titanium dioxide (TiO2) nanomaterials, which can be related to titanium diethyldithiocarbamate, has focused on improving optical absorption properties to enhance photocatalytic activities. This is significant in applications like photocatalytic hydrogen generation and environmental pollution removal (Chen, Liu, & Huang, 2015).
Material Science : The study of titanium dioxide crystals with tailored facets has implications for a range of applications from conventional areas like pigments and cosmetics to more functional domains such as photocatalysis, dye-sensitized solar cells, and lithium-ion batteries. This reflects the broad applicability of titanium compounds in various fields (Liu et al., 2014).
Biomedical Applications : Titanium dioxide nanoparticles, which may relate to the broader research on titanium compounds like titanium diethyldithiocarbamate, have been explored for their potential in novel medical therapies. They've been studied as photosensitizing agents in photodynamic therapy for treating a wide range of maladies, from psoriasis to cancer, and for photodynamic inactivation of antibiotic-resistant bacteria (Ziental et al., 2020).
Spectrophotometry : The compound has been used in methods for determining dissolved titanium in sea water, demonstrating its role in environmental monitoring and analytical chemistry (Yang, Shih, & Yeh, 1981).
Alloy Analysis : Titanium diethyldithiocarbamate has been used in the solvent extraction for the determination of palladium in titanium alloys, indicating its utility in material science and industrial applications (Iwasaki, 1979).
Safety And Hazards
Zukünftige Richtungen
Dithiocarbamates, including Titanium diethyldithiocarbamate, have been found to have potential applications in various fields. For instance, they have been used as precursors for the solution-based preparation of colloidal nanocrystals of emerging optoelectronic materials . Furthermore, they have been extensively investigated as cancer treatments, as antimicrobial agents, and for their application in cardiology and neurology .
Eigenschaften
IUPAC Name |
N,N-diethylcarbamodithioate;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H11NS2.Ti/c4*1-3-6(4-2)5(7)8;/h4*3-4H2,1-2H3,(H,7,8);/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQXBAMBISRCSO-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4S8Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium diethyldithiocarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





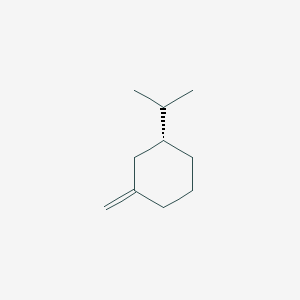

![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
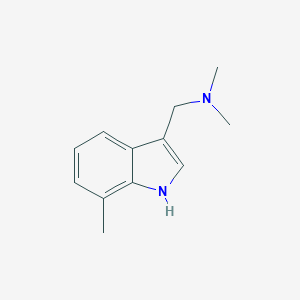
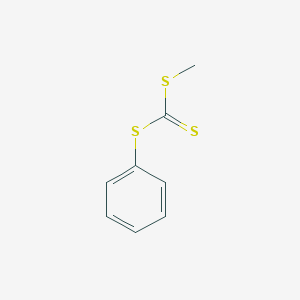
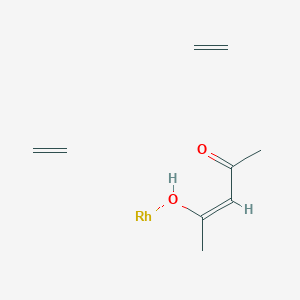
![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)
